![molecular formula C9H17NO7S B13403151 (2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13403151.png)
(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid is a complex organic compound that features a sulfanyl group, a tetrahydroxyoxane ring, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds. One common synthetic route involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the tetrahydroxyoxane ring are protected using suitable protecting groups such as acetyl or benzyl groups.
Formation of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reagent reacts with a precursor molecule.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety is introduced through a series of reactions, including the formation of an intermediate ester, followed by hydrolysis to yield the carboxylic acid.
Deprotection of Hydroxyl Groups: The protecting groups on the hydroxyl groups are removed under mild conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the propanoic acid moiety, to form alcohols.
Substitution: The hydroxyl groups on the tetrahydroxyoxane ring can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. The tetrahydroxyoxane ring and propanoic acid moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid: Similar structure but with a butanoic acid moiety.
(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid: Similar structure but with a pentanoic acid moiety.
Uniqueness
The uniqueness of (2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanyl group, tetrahydroxyoxane ring, and propanoic acid moiety allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H17NO7S |
|---|---|
Molekulargewicht |
283.30 g/mol |
IUPAC-Name |
(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C9H17NO7S/c11-5-1-17-9(16,7(13)6(5)12)3-10-4(2-18)8(14)15/h4-7,10-13,16,18H,1-3H2,(H,14,15)/t4-,5+,6+,7-,9?/m0/s1 |
InChI-Schlüssel |
HMGRMVKHBCUTBJ-MBGOVIFWSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H](C(O1)(CN[C@@H](CS)C(=O)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)(CNC(CS)C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, (R)-](/img/structure/B13403074.png)
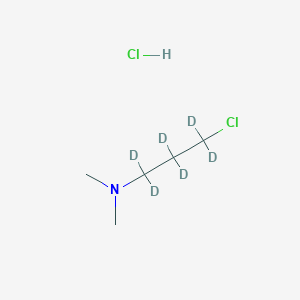
![ethyl (2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B13403085.png)
![N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine](/img/structure/B13403088.png)

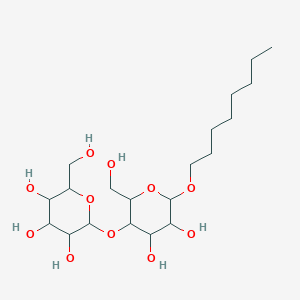
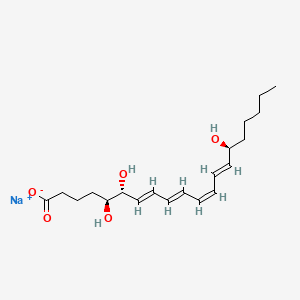
![[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate](/img/structure/B13403117.png)
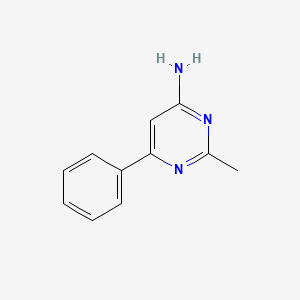
![(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13403125.png)
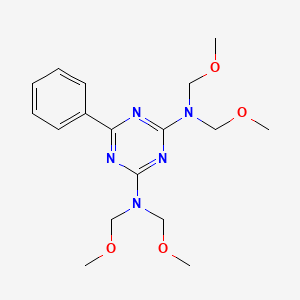
![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone](/img/structure/B13403133.png)
![[(2S,6R)-6-{N2-Isobutyryl-guanin-9-yl}-4-tritylmorpholin-2-yl]methyl Dimethylphosphoramide Chloridate](/img/structure/B13403172.png)
